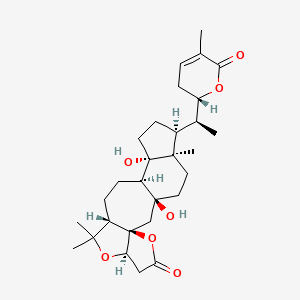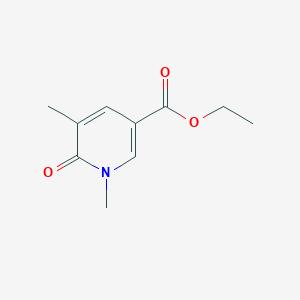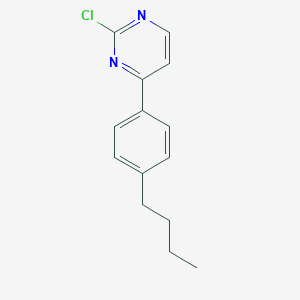![molecular formula C8H11Cl2N3O4S B13075219 1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid CAS No. 1394042-28-4](/img/structure/B13075219.png)
1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid typically involves the reaction of 3,4-dichlorobenzyl chloride with guanidine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency .
Chemical Reactions Analysis
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted guanidines and their derivatives .
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is similar to that of other guanidine derivatives, which are used to treat muscle weakness and fatigue associated with certain medical conditions .
Comparison with Similar Compounds
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-methylurea: This compound has a similar structure but differs in its functional groups and chemical properties.
1,3-Diphenylguanidine: Another related compound used in the manufacture of rubber and other polymers.
Properties
CAS No. |
1394042-28-4 |
|---|---|
Molecular Formula |
C8H11Cl2N3O4S |
Molecular Weight |
316.16 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H9Cl2N3.H2O4S/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
QVKHHYVWLTZNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)



![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)



